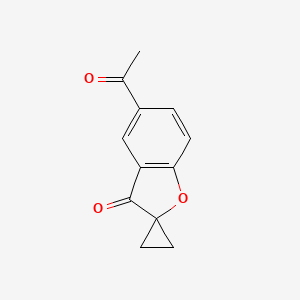

Spizofurone

Vue d'ensemble

Description

Spizofurone, également connu sous le nom d'AG-629, est un dérivé de la spirobenzofuranone breveté par Takeda Chemical Industries, Ltd. Il est principalement reconnu pour ses propriétés anti-ulcéreuses. This compound a montré des résultats prometteurs dans les modèles précliniques, en particulier en augmentant le flux sanguin de la muqueuse gastrique chez les chiens anesthésiés .

Mécanisme D'action

Spizofurone exerce ses effets en augmentant le flux sanguin de la muqueuse gastrique, ce qui aide à la cicatrisation des ulcères. Il agit par des voies locales et systémiques, similaires au mécanisme d’action de la prostaglandine E2 (PGE2). Cette augmentation du flux sanguin contribue à fournir les nutriments et l’oxygène nécessaires à la muqueuse gastrique, favorisant la cicatrisation .

Analyse Biochimique

Biochemical Properties

Spizofurone is an anti-ulcer compound with increased gastric mucosal blood flow activity . It has a similar mechanism of action to PGE2 . This compound is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by increasing gastric mucosal blood flow

Molecular Mechanism

It is known that this compound has a similar mechanism of action to PGE2 . It is capable of acting through local and systemic pathways and may promote ulcer healing by improving blood supply to the gastric mucosa .

Temporal Effects in Laboratory Settings

It is known that this compound can suppress ulceration in a dose-dependent manner

Dosage Effects in Animal Models

In animal models, oral doses of this compound have been shown to suppress ulceration . It has been suggested that oral administration of 50 mg/kg of vexibinol, a flavanol found in the extract, inhibited ulceration more effectively than this compound at 100 mg/kg .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Spizofurone implique plusieurs étapes :

Réaction du méthyl-5-acétylsalicylate avec l’alpha-bromo-gamma-butyrolactone : Cette réaction est réalisée en utilisant du carbonate de potassium dans l’acétone en reflux, ce qui donne l’alpha-[(2-méthoxycarbonyl-4-acétylphényl)oxy]-gamma-butyrolactone.

Hydrolyse : Le produit est ensuite hydrolysé avec de l’hydroxyde de sodium dans le méthanol pour produire l’alpha-[(2-carboxy-4-acétylphényl)oxy]-gamma-butyrolactone.

Cyclisation : Ce composé intermédiaire subit une cyclisation avec l’anhydride acétique en reflux pour former la 5-acétyl-4’,5’-dihydrospiro[benzofuran-2(3H),3’(2’H)-furan]-2’,3-dione.

Traitement final : Le composé final est traité à 155 °C dans le diméthylsulfoxyde contenant du chlorure de sodium.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, en veillant à ce que la pureté et le rendement du composé soient optimisés pour une utilisation commerciale .

Analyse Des Réactions Chimiques

Types de réactions

Spizofurone subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents analogues.

Substitution : This compound peut subir des réactions de substitution, en particulier sur son cycle aromatique, pour produire divers dérivés substitués

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les agents d’halogénation et autres électrophiles sont couramment utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués et fonctionnalisés de this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les dérivés de la spirobenzofuranone et leur réactivité.

Biologie : this compound est étudié pour ses effets sur le flux sanguin de la muqueuse gastrique et ses effets protecteurs potentiels sur la muqueuse gastrique.

Médecine : Son application principale est comme agent anti-ulcéreux, où il a montré une augmentation du flux sanguin de la muqueuse gastrique et une promotion de la cicatrisation des ulcères.

Industrie : This compound est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les ulcères gastriques et les conditions connexes .

Applications De Recherche Scientifique

Spizofurone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying spirobenzofuranone derivatives and their reactivity.

Biology: this compound is studied for its effects on gastric mucosal blood flow and its potential protective effects on the gastric mucosa.

Medicine: Its primary application is as an anti-ulcer agent, where it has shown to increase gastric mucosal blood flow and promote ulcer healing.

Industry: This compound is used in the development of new pharmaceuticals targeting gastric ulcers and related conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Prostaglandine E2 (PGE2) : Mécanisme d’action similaire en augmentant le flux sanguin de la muqueuse gastrique.

Vexibinol : Un autre composé étudié pour ses propriétés anti-ulcéreuses, bien qu’il ait montré des niveaux d’efficacité différents par rapport à Spizofurone

Unicité

This compound est unique en raison de sa structure spécifique en tant que dérivé de la spirobenzofuranone, qui lui permet d’avoir un mécanisme d’action distinct et un profil pharmacologique différent de celui des autres agents anti-ulcéreux .

Propriétés

IUPAC Name |

5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETMGIIITGNLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868144 | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72492-12-7 | |

| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spizofurone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIZOFURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

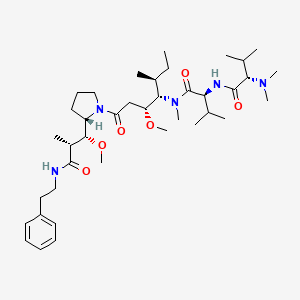

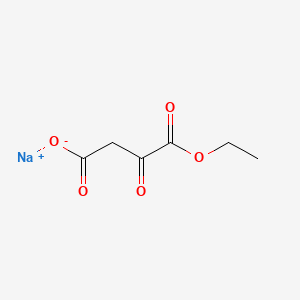

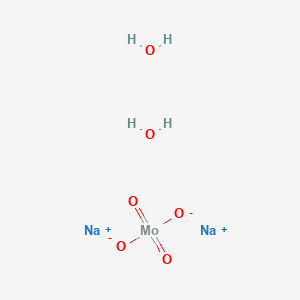

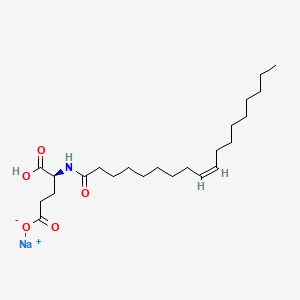

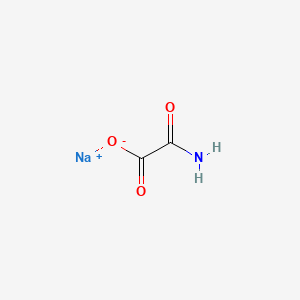

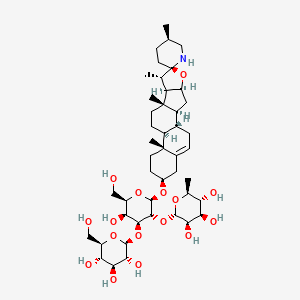

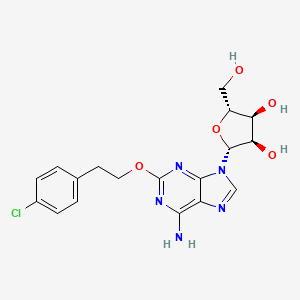

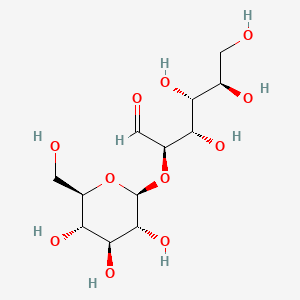

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?

A1: Research suggests that this compound exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []

Q2: How does this compound compare to other anti-ulcer drugs like Cimetidine in preclinical models?

A2: Studies in animal models demonstrate that this compound exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.

Q3: Does this compound share a similar mechanism of action with Prostaglandin E2 in treating ulcers?

A3: Both this compound and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.

Q4: Has the structure-activity relationship of this compound and related compounds been explored?

A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on this compound analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []

Q5: Is there evidence that this compound can prevent ulcer formation in stressful situations?

A5: Studies have shown that this compound effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that this compound may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.

Q6: Does this compound impact gastric acid secretion, a key factor in ulcer development?

A6: Research indicates that this compound can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.

Q7: What is the impact of this compound on ulcer healing compared to existing drugs?

A7: In animal models, this compound demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.

Q8: Are there any preclinical studies exploring the potential benefits of combining this compound with other anti-ulcer agents?

A8: Preclinical research has explored the combined effects of this compound with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining this compound with other medications for ulcer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)